(S)-2-Hydroxy-2-methylsuccinic acid

Description

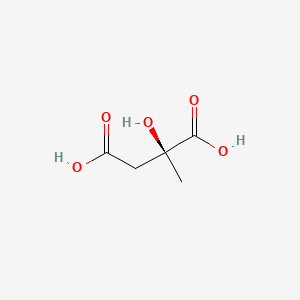

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxy-2-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTRTWQBIOMVPK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017263 | |

| Record name | (S)-2-Hydroxy-2-methylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6236-09-5 | |

| Record name | (+)-Citramalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6236-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citramalic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Hydroxy-2-methylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-hydroxy-2-methylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRAMALIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3FC6PA80I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Metabolic Significance of 2 Hydroxy 2 Methylsuccinic Acid

Occurrence and Distribution in Biological Systems

(S)-2-Hydroxy-2-methylsuccinic acid is not a universally distributed metabolite but has been identified in a specific range of plants and microorganisms where it fulfills distinct metabolic functions.

The compound is found in various plant species, including Arabidopsis thaliana and Aloe africana. nih.gov Notably, it is present in fruits such as apples and pitaya (dragon fruit). pnas.orgmdpi.com In the microbial world, this compound is produced by yeast, such as Saccharomyces cerevisiae, where it is a known metabolite. nih.govhealthmatters.io It is also integral to the metabolism of several bacteria. For instance, it is an intermediate in the isoleucine biosynthesis pathway in organisms like Geobacter sulfurreducens and the photosynthetic green sulfur bacterium Chlorobaculum tepidum. uga.eduresearchgate.net The thermophilic archaeon Methanococcus jannaschii is another microorganism known to produce this compound via the enzyme citramalate (B1227619) synthase. uga.edu Furthermore, it has been identified as a metabolic byproduct of anaerobic bacteria, including species of Clostridium and Propionibacterium acnes. healthmatters.iohealthmatters.io

| Organism Type | Species | Common Name |

| Plant | Malus domestica | Apple |

| Plant | Hylocereus spp. | Pitaya (Dragon Fruit) |

| Plant | Arabidopsis thaliana | Thale Cress |

| Plant | Aloe africana | Uitenhage Aloe |

| Fungus | Saccharomyces cerevisiae | Baker's Yeast |

| Bacterium | Geobacter sulfurreducens | - |

| Bacterium | Chlorobaculum tepidum | Green Sulfur Bacterium |

| Bacterium | Clostridium tetanomorphum | - |

| Bacterium | Propionibacterium acnes | - |

| Archaeon | Methanococcus jannaschii | - |

Recent research has highlighted the dynamic role of this compound in the metabolism and ripening of certain fruits. In apples, the citramalate pathway is actively engaged during ripening. pnas.org The concentration of citramalate, which is very low in unripe fruit, can increase approximately 120-fold as the fruit ripens and ages. pnas.org This accumulation is directly linked to the synthesis of the essential amino acid isoleucine and the production of straight- and branched-chain esters, which are significant contributors to the characteristic aroma of apples. pnas.org

In pitaya, citramalic acid is a dominant organic acid, particularly during the early stages of fruit development in several cultivars. mdpi.comtandfonline.com Its concentration tends to peak early and then decline as the fruit matures, while other acids like malic acid become more dominant. mdpi.com This metabolic shift suggests that citramalic acid plays a crucial role in the development of fruit flavor by influencing the accumulation of other organic acids. mdpi.com The high concentration of citramalic acid in pitaya pulp and peel, reaching up to 12.90 mg/g dry weight, suggests its potential as a significant natural source of the compound. tandfonline.comresearchgate.net

| Fruit | Stage | Role/Observation | Reference |

| Apple (Malus domestica) | Ripening | Content increases ~120-fold, contributes to isoleucine and aroma ester synthesis. | pnas.orgpnas.org |

| Pitaya (Hylocereus spp.) | Early Development | Dominant organic acid, affecting flavor and accumulation of other acids. | mdpi.comtandfonline.com |

| Citrus Fruits | Development | Accumulation pattern varies; relatively high early in development when citrate (B86180) is low. | researchgate.net |

Integration into Central Metabolic Networks

This compound is an intermediate in specialized metabolic pathways that connect with the central carbon metabolism of the cell, particularly in the context of amino acid biosynthesis and anaerobic respiration.

This compound is a key component of the C5-branched dibasic acid metabolism pathway. pnas.org This pathway initiates with the condensation of two central metabolites, pyruvate (B1213749) and acetyl-CoA, a reaction catalyzed by the enzyme citramalate synthase (CimA). uga.edu The product of this reaction is citramalate. This pathway is analogous to the first step of the citric acid cycle, where citrate synthase condenses oxaloacetate and acetyl-CoA to form citrate. In engineered Escherichia coli, enhancing the carbon flow from glycolysis towards pyruvate and acetyl-CoA, while blocking competing pathways like the TCA cycle (by deleting the citrate synthase gene), has been a successful strategy for the high-level production of citramalate. nih.govresearchgate.net

The compound and its associated metabolic pathway are notably active under anaerobic conditions in several microorganisms. For example, it is an intermediate in the anaerobic metabolism of glutamate (B1630785) in Clostridium tetanomorphum. uga.edu The presence of citramalate in urine is often used as an indicator of an overgrowth of anaerobic bacteria, such as Clostridia, in the gut. healthmatters.iohealthmatters.io The fermentation of dicarboxylic acids like fumarate (B1241708) and L-malate by the anaerobe Clostridium formicoaceticum leads to the production of acetate (B1210297) and CO2, showcasing the importance of dicarboxylic acid metabolism in these organisms. nih.gov In metabolic engineering, to maximize citramalate production and prevent the formation of wasteful fermentation byproducts, key enzymes of anaerobic metabolism, such as lactate (B86563) dehydrogenase and pyruvate formate-lyase, are often deleted in host organisms like E. coli. microbiologyresearch.org

One of the most significant roles of this compound is its function as an intermediate in an alternative pathway for isoleucine biosynthesis. pnas.org The conventional pathway for isoleucine synthesis in most studied organisms begins with the amino acid threonine. However, the citramalate pathway provides a threonine-independent route. researchgate.net

In this pathway, citramalate, formed from pyruvate and acetyl-CoA, is subsequently converted through a series of reactions to 2-ketobutyrate, a direct precursor for isoleucine synthesis. nih.gov This pathway has been identified as the primary route for isoleucine biosynthesis in microorganisms like Geobacter sulfurreducens and Chlorobaculum tepidum. uga.eduresearchgate.net Recently, this pathway was shown to be a critical source of isoleucine in ripening apples, allowing for the synthesis of this amino acid and its derived esters without the typical feedback inhibition that regulates the threonine-dependent pathway. pnas.org This discovery in a eukaryotic organism highlights a significant parallel in metabolic strategies between microorganisms and plants. pnas.orgnih.gov

Degradation Pathways of 2-Hydroxy-2-methylsuccinic Acid

The breakdown of this compound is a crucial metabolic process in various microorganisms. This degradation primarily occurs through two main mechanisms: enzymatic cleavage and oxidative degradation.

Enzymatic Cleavage by Citramalate Lyase

The primary enzyme responsible for the degradation of this compound is citramalate lyase. wikipedia.orgontosight.ai This enzyme belongs to the lyase family, specifically the oxo-acid-lyases, which are involved in the cleavage of carbon-carbon bonds. wikipedia.org

Citramalate lyase catalyzes the reversible cleavage of (S)-2-hydroxy-2-methylbutanedioate into acetate and pyruvate. wikipedia.org The systematic name for this enzyme is (2S)-2-hydroxy-2-methylbutanedioate pyruvate-lyase (acetate-forming). wikipedia.org It exhibits high stereospecificity, acting only on the (3S) enantiomer of citramalate. ontosight.ai This enzyme is found in various microorganisms, including bacteria and archaea, where it is integral to the catabolism of citramalate. ontosight.ai

| Enzyme | EC Number | Substrate | Products |

| Citramalate Lyase | 4.1.3.22 | This compound | Acetate + Pyruvate |

Table 1: Enzymatic cleavage of this compound by Citramalate Lyase. wikipedia.org

Oxidative Degradation Mechanisms

In addition to direct enzymatic cleavage, this compound can undergo oxidative degradation. While specific pathways for the direct oxidative degradation of this compound are not as well-defined as enzymatic cleavage, related oxidative processes in microbial metabolism provide insight. For instance, studies on other organic acids have shown that oxidative pathways can lead to the cleavage of chemical bonds. nih.gov In some contexts, oxidative reactions involving peroxides can lead to the cleavage of boronic acid groups from molecules, suggesting that similar oxidative stress could potentially affect the carboxyl or hydroxyl groups of this compound, leading to its breakdown. nih.govresearchgate.net

The Citramalate Cycle in Microbial Metabolism

The citramalate cycle is a metabolic pathway found in some microorganisms that serves as an alternative to the glyoxylate (B1226380) cycle for the assimilation of acetate. nih.gov This cycle is particularly important for bacteria that lack the key enzymes of the glyoxylate pathway. nih.gov

The cycle begins with the condensation of acetyl-CoA and pyruvate, catalyzed by the enzyme citramalate synthase, to form citramalate. nih.govontosight.ai The this compound is then converted to citramalyl-CoA. Subsequently, citramalyl-CoA is cleaved by citramalyl-CoA lyase into acetyl-CoA and pyruvate. nih.govwikipedia.org The pyruvate is then regenerated through a series of reactions involving the carboxylation of propionyl-CoA, which is formed from the cleavage of 3-methylmalyl-CoA. nih.gov This regeneration pathway involves several intermediates, including methylmalonyl-CoA, succinyl-CoA, succinate (B1194679), fumarate, malate (B86768), and oxaloacetate. nih.gov

The citramalate cycle allows microorganisms to synthesize essential C4 compounds from two-carbon units like acetate, enabling them to grow on acetate as a sole carbon source. nih.gov This pathway has been identified in various bacteria, including Rhodobacter sphaeroides and Rhodospirillum rubrum. nih.gov

| Step | Reaction | Enzyme |

| 1 | Acetyl-CoA + Pyruvate → (S)-Citramalate | Citramalate synthase |

| 2 | (S)-Citramalate + Succinyl-CoA → (S)-Citramalyl-CoA + Succinate | Succinyl-CoA:(S)-citramalate CoA-transferase |

| 3 | (S)-Citramalyl-CoA → Acetyl-CoA + Pyruvate | (S)-Citramalyl-CoA lyase |

| 4 | Acetyl-CoA → Propionyl-CoA + Glyoxylate | (via 3-methylmalyl-CoA) |

| 5 | Propionyl-CoA → → → Pyruvate | (via multiple steps) |

Table 2: Key reactions in the Citramalate Cycle. nih.govnih.gov

Enzymatic Transformations and Mechanistic Studies Involving 2 Hydroxy 2 Methylsuccinic Acid

Citramalate (B1227619) Synthase (CimA/IPMS)

Citramalate synthase (CimA), classified under EC 2.3.1.182, catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to form citramalate. nih.govmicrobiologyresearch.orgwikipedia.org This enzyme is closely related to 2-isopropylmalate synthase (IPMS), a key enzyme in leucine (B10760876) biosynthesis. pnas.orgpnas.org While several bacteria produce the (R)-enantiomer, yeast and apples are known to form (S)-citramalate. pnas.orgpnas.org

The substrate specificity of citramalate synthase is a critical determinant of its function. Studies on the citramalate synthase from Leptospira interrogans (LiCMS) have provided significant insights into the molecular basis of its high specificity for pyruvate over other α-oxo acids. nih.gov

The catalytic domain of LiCMS features a TIM barrel structure. nih.gov The active site is situated at the center of this barrel, formed by conserved residues from one subunit and the C-terminal region of its homodimeric partner. nih.gov Key to its specificity is a hydrophobic pocket that accommodates the C2-methyl group of pyruvate. This pocket is primarily formed by the residues Leucine (Leu) 81, Leu 104, and Tyrosine (Tyr) 144. nih.gov This structural feature ensures that pyruvate is preferentially bound over other potential substrates. In contrast, bacterial CMS generally exhibits high specificity for pyruvate, whereas the enzyme found in apples shows a slightly higher catalytic efficiency for α-ketobutyrate. pnas.org

| Enzyme Source | Key Residues for Specificity | Preferred Substrate |

| Leptospira interrogans | Leu81, Leu104, Tyr144 | Pyruvate |

| Apple (Malus × domestica) | Not specified | α-ketobutyrate (slightly higher than pyruvate) |

The catalytic mechanism of citramalate synthase follows a typical aldol (B89426) condensation reaction. nih.gov Extensive research, including kinetic and mutagenesis studies of LiCMS, has elucidated the key amino acid residues involved in the catalysis. nih.gov

The reaction is initiated by the action of Glutamate (B1630785) (Glu) 146, which functions as a catalytic base. It activates the methyl group of acetyl-CoA, leading to the formation of an enolated acetyl-CoA intermediate. nih.gov Subsequently, Arginine (Arg) 16 acts as a general acid to stabilize this intermediate, facilitating the nucleophilic attack on the keto group of pyruvate and the final formation of citramalate. nih.gov

Key Catalytic Residues in Leptospira interrogans Citramalate Synthase

| Residue | Role |

|---|---|

| Glu146 | Catalytic Base (activates acetyl-CoA) |

Feedback inhibition is a common regulatory mechanism in metabolic pathways, where the end product of the pathway inhibits an earlier enzymatic step. jackwestin.compressbooks.pubkhanacademy.org In the context of isoleucine biosynthesis, citramalate synthase can be subject to feedback inhibition by isoleucine. pnas.orgnih.govresearchgate.net

However, not all citramalate synthases are regulated in this manner. For instance, the citramalate synthase from apple (Malus × domestica), MdCMS, lacks the typical regulatory region found in the related IPMS enzyme and is consequently not sensitive to feedback inhibition. pnas.orgpnas.org This lack of a regulatory "R-region" is a significant difference compared to enzymes like Arabidopsis IPMS, which are inhibited by leucine. pnas.orgpnas.org Similarly, directed evolution studies on the citramalate synthase from Methanococcus jannaschii have successfully generated variants that are insensitive to feedback inhibition by isoleucine. nih.govresearchgate.netasm.orgasm.org This characteristic is highly desirable for biosynthetic applications, as it prevents the shutdown of the pathway when the product accumulates. pressbooks.pubkhanacademy.orglibretexts.org

The potential of citramalate synthase in biotechnological applications, particularly for the production of biofuels and chemicals, has driven significant research in enzyme engineering. nih.govasm.org The wild-type citramalate synthase from the thermophilic archaeon Methanococcus jannaschii is highly active at elevated temperatures (e.g., 70°C), which is not always optimal for microbial production hosts like Escherichia coli. nih.govmicrobiologyresearch.org

To overcome this, directed evolution has been employed to enhance the enzyme's specific activity at moderate temperatures (30 to 70°C). nih.govresearchgate.netasm.orgasm.org This process involves generating mutant libraries of the enzyme and selecting for variants with improved performance. researchgate.net One successful strategy utilized a growth-based selection in an E. coli strain deficient in 2-keto acid synthesis, where improved CimA activity was linked to cell growth. researchgate.netasm.org

A notable outcome of these efforts is the development of the CimA3.7 variant, which not only shows enhanced activity at lower temperatures but is also insensitive to feedback inhibition by isoleucine. nih.govresearchgate.netasm.org Expressing this evolved enzyme in E. coli has led to significantly higher production levels of 1-propanol (B7761284) and 1-butanol, demonstrating the power of directed evolution to tailor enzymes for specific biosynthetic pathways. nih.govasm.orgasm.org These engineered strains have achieved high titers of citramalate, making it a viable biocatalytic step for producing valuable chemicals. nih.gov

Citramalate Lyase

Citramalate lyase (EC 4.1.3.22) catalyzes the cleavage of (S)-citramalate into acetate (B1210297) and pyruvate. wikipedia.orgenzyme-database.org This enzyme is a key component in the metabolic pathways of certain anaerobic bacteria, such as Clostridium tetanomorphum. nih.gov

Citramalate lyase is a complex enzyme that can be dissociated into multiple components. wikipedia.orgenzyme-database.org Its structure and function show similarities to the well-studied bacterial citrate (B86180) lyase. ias.ac.in Bacterial citrate lyase is an enzyme complex assembled from three different subunits: an alpha (α), a beta (β), and a gamma (γ) subunit. ias.ac.inresearchgate.net

Based on this analogy and direct studies, the functions of the citramalate lyase components can be inferred:

Acyl-carrier protein (ACP) component: This subunit, analogous to the γ-subunit of citrate lyase, carries a prosthetic group and functions as the acyl transporter. researchgate.net

Citramalate CoA-transferase component (EC 2.8.3.11): This component is responsible for the transfer of coenzyme A. enzyme-database.org

Citramalyl-CoA lyase component (EC 4.1.3.25): This component catalyzes the actual cleavage of citramalyl-CoA into acetyl-CoA and pyruvate. enzyme-database.orgwikipedia.org

The dissociation and reassociation of these subunits, as well as the formation of hybrid enzymes with subunits from citrate lyase, have been demonstrated, indicating a modular structure-function relationship. wikipedia.org

Other Relevant Enzymes and Co-Factors

Succinyl-CoA:D-citramalate CoA transferase is a critical enzyme in the glyoxylate (B1226380) assimilation pathway of organisms like Chloroflexus aurantiacus. nih.govsigmaaldrich.com It catalyzes the reversible transfer of a Coenzyme A group from succinyl-CoA to D-citramalate, an essential activation step for the subsequent cleavage of the carbon skeleton. nih.govuniprot.org The reaction is as follows:

D-citramalate + succinyl-CoA ⇌ D-citramalyl-CoA + succinate (B1194679) nih.govsigmaaldrich.com

This enzyme belongs to the Class III family of CoA transferases. nih.govnih.gov Detailed studies of the recombinant enzyme from C. aurantiacus have revealed specific characteristics regarding its structure and substrate specificity. nih.gov It functions as a homodimer, composed of two 44-kDa subunits. nih.govsigmaaldrich.com The enzyme is highly specific for succinyl-CoA as the CoA donor. nih.govsigmaaldrich.com While its primary CoA acceptor is D-citramalate, it also exhibits activity with other structurally similar molecules, such as D-malate and itaconate, though it does not accept the L-stereoisomers of malate (B86768) or citramalate. nih.govsigmaaldrich.comnih.gov The gene for this transferase is often found in a cluster with the gene for D-citramalyl-CoA lyase, the next enzyme in the pathway, suggesting coordinated regulation and transcription. nih.govsigmaaldrich.com

| Property | Description | References |

|---|---|---|

| Enzyme Name | Succinyl-CoA:D-citramalate Coenzyme A transferase | nih.govsigmaaldrich.comuniprot.org |

| Enzyme Commission (EC) Number | 2.8.3.20 | uniprot.org |

| Family | Class III CoA Transferase | nih.govnih.gov |

| Structure | Homodimer (composed of two 44-kDa subunits) | nih.govsigmaaldrich.com |

| Reaction Catalyzed | D-citramalate + succinyl-CoA ⇌ D-citramalyl-CoA + succinate | nih.govsigmaaldrich.com |

| CoA Donor Specificity | Specific for Succinyl-CoA | nih.govsigmaaldrich.com |

| CoA Acceptor Specificity | Accepts D-citramalate, D-malate, and itaconate | nih.govsigmaaldrich.com |

| Metabolic Role | Glyoxylate assimilation route in the 3-hydroxypropionate (B73278) cycle | nih.govsigmaaldrich.comuniprot.org |

Peroxygenases represent a class of enzymes capable of performing challenging chemical reactions, including the selective hydroxylation of unactivated carbon-hydrogen (C-H) bonds. nih.govresearchgate.net These enzymes, particularly heme-thiolate peroxygenases like those engineered from cytochrome P450s, utilize hydrogen peroxide (H₂O₂) as an oxidant, bypassing the need for nicotinamide (B372718) cofactors or partner proteins typically required by monooxygenases. nih.govresearchgate.net

The catalytic mechanism of these enzymes is exceptionally powerful. It involves a highly reactive ferryl-oxo radical cation intermediate, known as Compound I. researchgate.netacs.org This intermediate initiates the hydroxylation reaction by abstracting a hydrogen atom from the substrate's C-H bond. researchgate.net This is followed by a rapid "oxygen rebound" step, where the hydroxyl group is transferred from the iron center to the substrate radical, resulting in the formation of a hydroxylated product. researchgate.net This C-H activation mechanism enables the functionalization of a wide range of organic molecules, including fatty acids and aromatic compounds. nih.govacs.orgnih.gov While direct hydroxylation of 2-hydroxy-2-methylsuccinic acid by peroxygenases is not extensively documented, the fundamental C-H bond activation capability of these enzymes represents a significant biochemical process for the potential modification of organic acids and related metabolites. nih.govresearchgate.net

Advanced Analytical Methodologies for Stereochemical Characterization of 2 Hydroxy 2 Methylsuccinic Acid

Chromatographic Techniques for Enantiomeric Resolution and Purity Assessment

Chromatographic methods are central to the separation and quantification of enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to their separation. nih.gov

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers. For non-volatile compounds like 2-hydroxy-2-methylsuccinic acid, derivatization is a necessary prerequisite to increase their volatility. Esterification of the carboxylic acid groups, for instance, to their ethyl esters, can make them amenable to GC analysis.

The separation is achieved on a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. gcms.cz The differential interaction of the derivatized enantiomers with the chiral selector within the column leads to different retention times, allowing for their separation and quantification. While direct application on (S)-2-hydroxy-2-methylsuccinic acid is not extensively documented, the successful separation of the enantiomers of the structurally similar 2-hydroxy-2-methyl butyric acid ethyl ester on an Astec® CHIRALDEX™ B-DP column demonstrates the feasibility of this approach. sigmaaldrich.com

Table 1: Illustrative Chiral GC Conditions for a Related Compound

| Parameter | Value |

| Column | Astec® CHIRALDEX™ B-DP, 30 m x 0.25 mm I.D., 0.12 µm |

| Oven Temperature | 70 °C |

| Injector Temperature | 250 °C |

| Detector | FID, 250 °C |

| Analyte | 2-hydroxy-2-methyl butyric acid ethyl ester enantiomers |

| Data sourced from a technical note by Sigma-Aldrich. sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioseparation of a broad range of compounds, including acidic molecules like 2-hydroxy-2-methylsuccinic acid. nih.gov The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP). eijppr.com

Several types of CSPs are commercially available and have shown success in resolving acidic compounds. These include polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) and macrocyclic antibiotic-based CSPs (e.g., teicoplanin, vancomycin). sigmaaldrich.comeijppr.com For acidic compounds, anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, which are based on quinine (B1679958) and quinidine (B1679956) derivatives, have demonstrated excellent enantioselectivity. chiraltech.com The separation mechanism involves the formation of transient diastereomeric ion pairs between the protonated chiral selector and the anionic analyte. chiraltech.com

A specific method for the analysis of citramalic acid enantiomers in apples and fruit juice involved pre-column derivatization with a chiral reagent, followed by LC-MS/MS analysis on a standard octadecylsilica (C18) column. mdpi.com This indirect approach creates diastereomers that are separable on achiral stationary phases.

Table 2: HPLC Enantioseparation of Citramalic Acid Derivatives

| Parameter | Value |

| Derivatizing Reagent | Benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate |

| Column | InertSustain C18 (150 mm × 2.1 mm i.d., 3 µm) |

| Mobile Phase | Gradient of 0.05% formic acid in water and 0.05% formic acid in acetonitrile |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Resolution (Rs) | 2.19 |

| Separation Factor (α) | 1.09 |

| Data from a study on citramalic acid in fruit samples. mdpi.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, leading to significantly higher efficiency, resolution, and speed compared to conventional HPLC. lcms.cz This technology is particularly advantageous for the analysis of complex mixtures and for high-throughput screening.

While specific UPLC methods for the direct chiral separation of this compound are not extensively detailed in the literature, the principles of chiral HPLC are directly transferable. The use of UPLC systems with chiral stationary phases can offer faster and more sensitive enantiomeric purity assessments. UPLC coupled with mass spectrometry (UPLC-MS) has been successfully applied to the analysis of various organic acids in complex matrices like fruit juices and for profiling organic acids during fermentation processes. nih.govfredhutch.org This highlights the potential of UPLC for the sensitive and rapid analysis of this compound in biological or chemical samples.

Ion-Exchange Chromatography for Purification and Analysis

Ion-exchange chromatography (IEX) separates molecules based on their net charge. ct.gov As a dicarboxylic acid, 2-hydroxy-2-methylsuccinic acid is anionic at neutral or basic pH and can be effectively separated and purified using anion-exchange chromatography. This technique is particularly useful for removing impurities with different charge characteristics and for isolating the target acid from complex mixtures, such as fermentation broths or biological extracts. coresta.org

The separation is based on the reversible binding of the anionic carboxylate groups of the acid to the positively charged functional groups of the anion-exchange resin. ct.gov Elution is typically achieved by changing the pH or increasing the concentration of a competing salt in the mobile phase. coresta.org IEX has been successfully used for the determination of other organic acids like malic, citric, and oxalic acids in various samples.

Spectroscopic and Chiroptical Characterization Methods

Spectroscopic techniques provide crucial information about the molecular structure and stereochemistry of chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. However, in an achiral solvent, the NMR spectra of enantiomers are identical. To distinguish between enantiomers like (S)- and (R)-2-hydroxy-2-methylsuccinic acid, a chiral environment must be introduced. This can be achieved through the use of chiral solvating agents (CSAs) or by converting the enantiomers into diastereomers through derivatization with a chiral derivatizing agent (CDA). nih.gov

A notable method for resolving the enantiomers of 2-hydroxy acids involves derivatization with a chiral reagent to form diastereomers that are distinguishable by NMR. nih.gov For instance, reacting a racemic mixture of a 2-hydroxy acid with a chiral derivatizing agent creates two diastereomers which will exhibit distinct chemical shifts and/or coupling constants in their NMR spectra. This allows for the determination of the enantiomeric ratio and the assignment of the absolute configuration by comparing the spectra to that of a standard of known stereochemistry. This approach has been successfully applied to resolve and quantify the enantiomers of 2-hydroxyglutarate, a structurally related compound. nih.gov

Mass Spectrometry (MS) in Complex Mixture Analysis

Mass spectrometry, particularly when coupled with chiral separation techniques, has emerged as a powerful tool for the analysis of enantiomers in complex matrices. A significant challenge in the direct MS analysis of enantiomers is their identical mass-to-charge ratio. To overcome this, chromatographic separation using a chiral stationary phase or pre-column derivatization with a chiral reagent is employed to convert the enantiomers into diastereomers, which can then be separated and detected by MS.

A notable study by Umino et al. in 2023 detailed a robust method for analyzing the enantiomers of citramalic acid (2-hydroxy-2-methylsuccinic acid) in fruit juices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with pre-column derivatization. nih.govmdpi.comsemanticscholar.org This approach successfully addressed the challenge of analyzing the target compound in a complex mixture.

The methodology involved the use of a chiral derivatizing agent, benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, to form diastereomers of the (R)- and (S)-enantiomers of 2-hydroxy-2-methylsuccinic acid. mdpi.com These diastereomers were then separated on a standard octadecylsilica (ODS) column and detected using tandem mass spectrometry. mdpi.com The researchers reported successful separation of the enantiomers with a resolution and separation factor of 2.19 and 1.09, respectively. mdpi.comsemanticscholar.org

The multiple reaction monitoring (MRM) mode in positive electrospray ionization was utilized for detection, providing high selectivity and sensitivity. mdpi.com The specific MRM transitions for the derivatized citramalic acid were m/z 667.1 > 91.05 and 362.2. mdpi.comsemanticscholar.org This method was applied to the analysis of various fruit samples, where the (R)-form of citramalic acid was detected in apples. nih.govmdpi.comsemanticscholar.org

Table 1: LC-MS/MS Parameters for the Analysis of Citramalic Acid Enantiomers

| Parameter | Value |

| Chromatographic Column | Octadecylsilica (ODS) |

| Chiral Derivatizing Agent | Benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate |

| Ionization Mode | Electrospray Ionization (Positive) |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (derivatized) | 667.1 > 91.05 and 362.2 |

| Resolution of Enantiomers | 2.19 |

| Separation Factor | 1.09 |

This data is based on the findings from Umino et al. (2023). mdpi.comsemanticscholar.org

This research demonstrates the efficacy of LC-MS/MS with chiral derivatization for the stereospecific analysis of 2-hydroxy-2-methylsuccinic acid in complex biological and food matrices, offering a reliable method for its identification and quantification.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

Optical rotation and circular dichroism (CD) spectroscopy are powerful chiroptical techniques used to characterize chiral molecules and determine their enantiomeric purity. These methods are based on the differential interaction of enantiomers with plane-polarized and circularly polarized light, respectively.

Optical Rotation measures the angle to which a chiral compound rotates the plane of polarized light. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, wavelength, solvent, and concentration). For a pair of enantiomers, the specific rotation is equal in magnitude but opposite in sign. The enantiomeric excess (ee) of a mixture can be determined by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer.

A reported value for the specific rotation of (R)-2-Hydroxy-2-methylbutanedioic acid is [a]D -30. foodb.ca Consequently, the (S)-enantiomer would be expected to have a specific rotation of +30 under the same conditions.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ellipticity) versus wavelength. Enantiomers produce mirror-image CD spectra. This technique is particularly useful for determining the enantiomeric excess of a sample. By creating a calibration curve with samples of known enantiomeric ratios, the enantiomeric composition of an unknown sample can be accurately determined. nih.gov

The characterization of chiral molecules is a critical aspect of chemical analysis, and techniques like CD spectroscopy are paramount for measuring the success of asymmetric reactions. nih.govrsc.org The development of methods using a series of CD spectra to train multivariate regression models has shown promise for rapidly and accurately determining the enantiomeric and diastereomeric excess of similar molecules like α-methyl-β-hydroxy-carboxylic acids without the need for chiral chromatography. nih.govrsc.org

Applications of S 2 Hydroxy 2 Methylsuccinic Acid in Synthetic and Biochemical Research

Role as a Chiral Building Block in Organic Synthesis

The inherent chirality of (S)-2-Hydroxy-2-methylsuccinic acid makes it a sought-after precursor in asymmetric synthesis, where the control of stereochemistry is paramount. nih.govresearchgate.net The pharmaceutical industry, in particular, has a significant demand for such chiral intermediates to improve the efficacy of drugs, as biological targets are overwhelmingly chiral.

This compound serves as a foundational element in the asymmetric synthesis of more complex chiral molecules. mdpi.com One of the key strategies in asymmetric synthesis is to start with a readily available, enantiomerically pure compound, often referred to as the "chiral pool," and elaborate it into the desired target molecule. This compound is a member of this chiral pool.

For instance, the enantiomers of dimethyl 2-methylsuccinate are important chiral building blocks, and their synthesis can be achieved through the asymmetric reduction of precursors like dimethyl citraconate. mdpi.com While this example illustrates the importance of the succinate (B1194679) core, the principle extends to using the hydroxyl and carboxylic acid functionalities of this compound itself to introduce new stereocenters with high levels of control. The development of efficient, enantioselective syntheses for such chiral compounds is a significant area of interest for both academic and industrial chemists. mdpi.com

The structural framework of this compound can be utilized as a scaffold for the design and synthesis of novel chiral ligands and catalysts. nih.gov Chiral ligands are crucial components in asymmetric catalysis, where a small amount of a chiral catalyst can be used to produce a large quantity of an enantiomerically enriched product.

The dicarboxylic acid and hydroxyl functionalities of this compound provide convenient handles for modification and attachment to other molecular fragments. This allows for the creation of a diverse library of chiral ligands with varying steric and electronic properties. These ligands can then be coordinated to a metal center to form a chiral catalyst. For example, chiral hydroxamic acid ligands have proven to be versatile in asymmetric synthesis, facilitating high selectivity in various transformations. mdpi.com While not directly synthesized from this compound in the provided source, the principle of using chiral acids to create effective ligands is well-established.

Derivatization and Analog Synthesis for Functional Studies

Modification of the functional groups of this compound allows for the synthesis of derivatives and analogs with tailored properties for specific research applications.

The carboxylic acid groups of this compound can be readily converted into esters and amides to modulate the molecule's reactivity and physical properties. colostate.eduthermofisher.com Esterification is a common derivatization technique for carboxylic acids, often achieved by reacting the acid with an alcohol in the presence of an acid catalyst. colostate.edu Similarly, amides can be formed by reacting the carboxylic acid with an amine, often facilitated by a coupling agent. thermofisher.com

These derivatization reactions can alter the steric and electronic environment around the chiral center, which can be useful in fine-tuning the molecule's performance in a particular application. For example, converting the carboxylic acids to esters can increase their solubility in organic solvents, making them more amenable to certain reaction conditions.

Table 1: Examples of Derivatization Reactions for Carboxylic Acids

| Derivative Type | Reagents and Conditions | Reference |

| Methyl Esters | Methanol with acid catalyst (e.g., BF3, AcCl) | colostate.edu |

| Amides | Amine with coupling agent (e.g., DCC, EDAC) | thermofisher.com |

| PFB-Esters | Pentafluorobenzyl bromide (PFB-Br) | colostate.edu |

This table provides general examples of derivatization reactions applicable to carboxylic acids and is for illustrative purposes.

While specific examples for this compound were not found in the provided search results, the synthesis of isotopically labeled analogs of small molecules is a common strategy for metabolic tracing studies. This involves replacing one or more atoms in the molecule with a heavier isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H).

These labeled compounds can be introduced into a biological system, and their metabolic fate can be tracked using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to elucidate metabolic pathways and understand how the compound is processed by living organisms. The synthesis of such labeled analogs of this compound would follow established synthetic routes, incorporating labeled starting materials at an appropriate stage.

Advanced Materials Research: Monomeric Precursor

The bifunctional nature of this compound also makes it a potential monomeric precursor for the synthesis of novel polymers. nih.govnih.gov The presence of both hydroxyl and carboxylic acid groups allows it to participate in condensation polymerization reactions, forming polyesters or polyamides.

The incorporation of this chiral monomer into a polymer backbone can impart unique properties to the resulting material, such as chirality-dependent recognition, altered mechanical properties, or enhanced biodegradability. For example, acidic monomers are known to play a crucial role in the formulation of self-etch adhesives in dentistry, where they interact with the tooth surface. nih.gov While the direct use of this compound in this specific application is not documented in the provided sources, it highlights the potential for functional monomers to create advanced materials. The development of polymers from novel, functional monomers is an active area of research. researchgate.netsemanticscholar.org

Monomeric Precursor for Biorenewable Polymer Systems

This compound, also known as (S)-citramalic acid, is a chiral α-hydroxy acid that holds potential as a monomeric precursor for the synthesis of biorenewable and biodegradable polyesters. Its structure, featuring two carboxylic acid groups and a tertiary hydroxyl group, allows it to act as a trifunctional monomer in polymerization reactions. This multifunctionality is a key attribute for creating branched or cross-linked polymer architectures.

The synthesis of polyesters from monomers derived from biomass is a significant area of research aimed at developing sustainable alternatives to petroleum-based plastics. This compound can be produced through the fermentation of glucose, positioning it as a renewable building block for the polymer industry.

The polycondensation of this compound with various diols can lead to the formation of aliphatic polyesters. The general reaction involves the esterification of the carboxylic acid groups of the acid with the hydroxyl groups of the diol, with the elimination of water. The presence of the hydroxyl group on the this compound molecule provides a site for further functionalization or for creating branched structures, which can significantly influence the final properties of the polymer.

Research into analogous poly(diol citrate) elastomers, synthesized from citric acid (a structurally similar α-hydroxy acid) and various diols, has demonstrated the versatility of such monomers in creating a family of biodegradable and elastomeric polyesters. nih.gov These polyesters are synthesized via a polycondensation reaction and exhibit a range of mechanical properties that can be tailored by the choice of diol and the cross-link density. nih.gov

The following table summarizes the synthesis of various polyesters from diacids and diols, which is the fundamental reaction for incorporating this compound into a polymer chain.

| Diacid Monomer | Diol Monomer | Polymerization Method | Resulting Polymer Type |

| Adipic Acid | Alkanediols | Polycondensation with inorganic acid catalyst | Aliphatic Polyester (B1180765) |

| Sebacic Acid | Alkanediols | Polycondensation with inorganic acid catalyst | Aliphatic Polyester |

| Citric Acid | Aliphatic Diols (C6-C12) | Polycondensation | Cross-linked Polyester Elastomer nih.gov |

| Itaconic Acid | Ethanolamine | Homopolymerization | Polylactam Ester |

Impact on Polymerization Characteristics and Architecture

The incorporation of this compound as a monomer is expected to have a significant impact on both the polymerization process and the final polymer architecture. Its trifunctional nature, stemming from two carboxylic acid groups and one hydroxyl group, allows for the formation of complex polymer structures.

During polycondensation, the two carboxylic acid groups can react with diols to form linear polyester chains. The hydroxyl group, however, introduces a branching point. This can lead to the formation of hyperbranched or cross-linked polymers, depending on the reaction conditions and the stoichiometry of the monomers. The extent of branching can be controlled to tailor the polymer's properties. For instance, a higher degree of branching generally leads to a more amorphous polymer with a lower melting point and increased solubility.

The chirality of this compound is another crucial factor that influences the polymer architecture. The stereochemistry of the monomer can affect the polymer's crystallinity and, consequently, its mechanical and thermal properties. The use of an enantiomerically pure monomer like the (S)-form can lead to stereoregular polymers with potentially higher crystallinity and distinct properties compared to polymers synthesized from a racemic mixture.

The presence of the pendant hydroxyl group along the polymer backbone also offers a site for post-polymerization modification. This allows for the introduction of other functional groups, which can be used to further tune the polymer's properties, such as its hydrophilicity, biodegradability, and biocompatibility.

The table below outlines the expected influence of incorporating this compound on key polymer characteristics, based on principles of polymer chemistry and findings from studies on similar functional monomers.

| Polymer Characteristic | Expected Impact of this compound Incorporation | Rationale |

| Architecture | Introduction of branching and potential for cross-linking. | The trifunctional nature of the monomer (two carboxyl groups and one hydroxyl group) provides branching points. |

| Crystallinity | Potential for stereoregularity and controlled crystallinity. | The chiral nature of the (S)-enantiomer can lead to ordered polymer chains. |

| Mechanical Properties | Tunable flexibility, strength, and elasticity. | The degree of branching and cross-linking directly influences the mechanical response of the polymer. |

| Thermal Properties | Lowered melting point and altered glass transition temperature compared to linear analogues. | Branching disrupts chain packing, leading to a more amorphous structure. |

| Solubility | Increased solubility in common solvents. | Hyperbranched and branched polymers tend to be more soluble than their linear counterparts. |

| Biodegradability | Enhanced biodegradability. | The presence of ester linkages and the potential for amorphous structures can facilitate hydrolysis and microbial degradation. |

| Functionality | Pendant hydroxyl groups for post-polymerization modification. | The unreacted hydroxyl groups serve as handles for further chemical reactions. |

Theoretical and Computational Investigations of 2 Hydroxy 2 Methylsuccinic Acid

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of (S)-2-hydroxy-2-methylsuccinic acid are fundamental to understanding its reactivity and interactions with enzymes. Computational tools such as quantum mechanics and molecular dynamics simulations are employed to explore these aspects at an atomic level.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a detailed description of the electronic structure and geometry of molecules. For molecules like this compound, which is structurally related to malic acid, these calculations can predict the most stable conformations. uu.nl Similar to malic acid, this compound can exist in different staggered conformations due to rotation around the central carbon-carbon bond. uu.nl

QM methods, such as Density Functional Theory (DFT), can be used to determine the optimized geometries and relative energies of these conformers. researchgate.netdntb.gov.ua For instance, studies on similar dicarboxylic acids have utilized DFT with basis sets like B3LYP/6-311+G(d,p) to identify stable monomeric and dimeric structures, highlighting the role of intermolecular hydrogen bonding. researchgate.net These calculations can predict vibrational frequencies (IR and Raman spectra) that correlate well with experimental data, further validating the computed structures. researchgate.netresearchgate.net

Table 1: Example of Calculated Properties for a Dicarboxylic Acid Dimer using DFT This table is illustrative and based on typical data from DFT studies on similar molecules.

| Property | Calculated Value |

| H-bond length (O-H···O=C) | 1.686 Å |

| H-bond angle (O-H···O) | 179° |

| Asymmetric C=O stretch | 1683 cm⁻¹ |

| Symmetric C=O stretch | 1637 cm⁻¹ |

Data derived from studies on similar dicarboxylic acids. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules in solution, capturing their conformational changes over time. For analogous molecules like malic acid, MD simulations in aqueous solution have shown that the molecule predominantly adopts staggered conformations. uu.nl These simulations reveal that transitions between different conformational states, such as trans and gauche, can occur, with the energy barriers between them influencing the population of each conformer. uu.nl

The interaction with solvent molecules, like water, is crucial in determining the conformational preferences. MD simulations can explicitly model these interactions, providing a more realistic picture of the molecule's behavior in a biological or chemical environment. uu.nl The results from MD simulations can be compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) to validate the computational models. uu.nl

Reaction Mechanism Studies of Enzymatic and Chemical Transformations

Understanding the mechanisms of how this compound is synthesized and transformed is vital for metabolic engineering and chemical process development. Computational methods are instrumental in elucidating these reaction pathways.

Density Functional Theory (DFT) Applications to Enzyme Active Sites

The biosynthesis of this compound is catalyzed by the enzyme (S)-citramalate synthase, which facilitates the condensation of acetyl-CoA and pyruvate (B1213749). pnas.orgwikipedia.org DFT calculations can be applied to model the active site of this enzyme and investigate the reaction mechanism at a quantum mechanical level. By studying the geometries and energies of reactants, transition states, and products within the enzyme's active site, researchers can gain a detailed understanding of the catalytic process. researchgate.net

These studies can reveal key amino acid residues involved in substrate binding and catalysis. For example, in related enzymes, DFT has been used to explore the role of specific residues in stabilizing transition states and facilitating proton transfer steps. researchgate.net This knowledge is invaluable for protein engineering efforts aimed at improving enzyme efficiency or altering substrate specificity. nih.gov

Computational Elucidation of Catalytic Pathways

Computational methods can be used to map out the entire catalytic cycle of enzymes like (S)-citramalyl-CoA lyase, which converts citramalyl-CoA into acetyl-CoA and pyruvate. wikipedia.org By calculating the energy profile of the reaction, including all intermediates and transition states, the rate-limiting step of the pathway can be identified.

These computational studies can also be used to explore alternative reaction pathways and understand the factors that determine the stereoselectivity of the enzyme. For instance, understanding why citramalate (B1227619) synthase produces the (S)-enantiomer can be elucidated through computational modeling of the substrate binding and reaction within the chiral environment of the enzyme's active site. pnas.org

Metabolic Flux Analysis and Network Modeling

To optimize the microbial production of this compound, it is essential to understand how its synthesis is integrated into the larger metabolic network of the organism. uga.edu Metabolic flux analysis (MFA) and network modeling are powerful computational tools for this purpose. wikipedia.org

MFA allows for the quantification of the flow of metabolites through the various pathways in a cell. nih.govelsevierpure.com By using isotopically labeled substrates, such as ¹³C-glucose, and analyzing the labeling patterns in intracellular metabolites and products like this compound, the relative activities of different pathways can be determined. nih.govnih.gov

This information can be used to build and refine genome-scale metabolic models. wikipedia.org These models are mathematical representations of the entire metabolic network of an organism and can be used to simulate the effects of genetic modifications, such as gene knockouts or overexpression, on the production of a target compound. nih.govwikipedia.orgnih.gov For example, MFA can help identify bottleneck reactions that limit the flux towards this compound and suggest which genes to target for engineering to improve production yields. uga.edunih.gov

Table 2: Key Enzymes and Reactions in Engineered Citramalate Production

| Enzyme | Gene | Reaction | Role in Citramalate Production |

| (R)-Citramalate Synthase | cimA | Acetyl-CoA + Pyruvate → (R)-Citramalate + CoA | Key enzyme for citramalate synthesis. wikipedia.org |

| Citrate (B86180) Synthase | gltA | Acetyl-CoA + Oxaloacetate → Citrate + CoA | Competes for acetyl-CoA, deletion can increase citramalate flux. nih.govnih.gov |

| 3-Isopropylmalate Dehydratase | leuC | 3-Isopropylmalate ↔ 2-Isopropylmaleate | Deletion can impact pathways related to branched-chain amino acid synthesis. nih.gov |

This table summarizes key enzymes involved in the engineered production of citramalic acid, as identified through metabolic studies. uga.edunih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Hydroxy-2-methylsuccinic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is synthesized via stereoselective enzymatic catalysis or asymmetric chemical synthesis. For example, enzymatic reduction of 2-methylmaleic acid using dehydrogenases yields the (S)-enantiomer with high specificity. Enantiomeric purity is verified using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis . Lithium salts of related isomers, such as D-(−)-Citramalic acid lithium salt, are used as intermediates to stabilize the product during purification .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key characterization includes:

- Melting Point : 109–111°C (determined via differential scanning calorimetry) .

- Optical Rotation : [α]D²⁵ = +9.4° (c = 1 in H₂O) to confirm chirality .

- Spectroscopic Analysis : ¹H/¹³C NMR (e.g., δ 2.65 ppm for methylene protons) and FTIR (broad O-H stretch at 2500–3000 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H319: eye irritation; H335: respiratory irritation) .

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does this compound participate in microbial metabolic pathways, and what experimental models are used to study this?

- Methodological Answer : The compound is a key intermediate in the C5-branched dibasic acid metabolism pathway (KEGG map00660). In E. coli, it is metabolized via citramalate lyase (EC 4.1.3.22). Researchers use:

- Isotopic Labeling : ¹³C-tracing to track carbon flux in metabolic networks .

- Knockout Strains : Gene deletion (e.g., cimA) to study pathway redundancy .

- LC-MS/MS : Quantify intracellular metabolite levels under varying pH and nutrient conditions .

Q. What computational approaches are suitable for predicting the reactivity of this compound in enzyme-binding studies?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate interactions with enzymes like citrate synthase using AMBER or GROMACS. Focus on hydrogen bonding (e.g., hydroxyl group with Arg⁴⁵⁶) .

- Density Functional Theory (DFT) : Calculate pKa values (e.g., carboxylic groups at ~3.1 and 4.9) to predict ionization states in biological systems .

- Docking Studies (AutoDock Vina) : Screen against microbial targets (e.g., Mycobacterium tuberculosis enolase) to identify inhibition potential .

Q. How can researchers resolve contradictions in reported enzymatic activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:

- Buffer Optimization : Use 50 mM Tris-HCl (pH 7.5) with 5 mM Mg²⁺ to stabilize enzymes .

- Temperature Control : Maintain 25°C (±0.5°C) to avoid thermal denaturation .

- Negative Controls : Include substrate-free and enzyme-free reactions to rule out non-specific interactions .

Q. What strategies enhance the stability of this compound in aqueous solutions for long-term studies?

- Methodological Answer :

- Lyophilization : Freeze-dry and store at −80°C under argon to prevent oxidation .

- Chelating Agents : Add 0.1 mM EDTA to inhibit metal-catalyzed degradation .

- pH Adjustment : Stabilize at pH 6.0–7.0 (near its isoelectric point) to minimize hydrolysis .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.